molecular formula C24H18N2O5 B3534420 4-(methoxycarbonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

4-(methoxycarbonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B3534420
M. Wt: 414.4 g/mol
InChI Key: LDEZELWKOWBSIF-UHFFFAOYSA-N
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Description

“4-(methoxycarbonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate” is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . This compound has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves several steps. The process typically starts with the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives are then prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. Oxadiazoles are known to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry . The molecular weight can be determined using mass spectrometry .

Future Directions

The future directions for the study of “4-(methoxycarbonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate” could include further exploration of its potential biological activities and its possible applications in various fields such as pharmaceuticals and materials science. Further studies could also focus on improving the synthesis process and exploring other potential derivatives of 1,3,4-oxadiazole .

Properties

IUPAC Name

methyl 4-[[4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c1-29-23(27)19-9-7-16(8-10-19)15-30-24(28)20-13-11-18(12-14-20)22-26-25-21(31-22)17-5-3-2-4-6-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEZELWKOWBSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(methoxycarbonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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4-(methoxycarbonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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4-(methoxycarbonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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4-(methoxycarbonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Reactant of Route 5
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4-(methoxycarbonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Reactant of Route 6
4-(methoxycarbonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

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